3-Iodo-L-tyrosine

描述

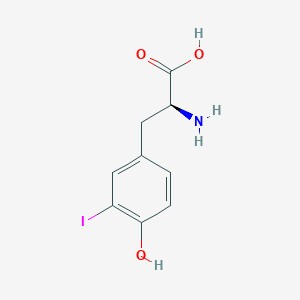

3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a this compound zwitterion.

Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Monoiodo-tyrosine is a natural product found in Homo sapiens with data available.

3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

作用机制

Target of Action

The primary target of 3-Iodo-L-tyrosine is Tyrosine–tRNA ligase . This enzyme catalyzes the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .

Mode of Action

This compound inhibits the enzyme tyrosine hydroxylase . This enzyme catalyzes the conversion of tyrosine to levodopa (L-DOPA), a precursor of dopamine . By inhibiting this enzyme, this compound reduces the formation of L-DOPA from tyrosine .

Biochemical Pathways

The inhibition of tyrosine hydroxylase by this compound affects the dopamine synthesis pathway . This results in decreased levels of dopamine, a neurotransmitter involved in various functions including mood regulation and reward-motivated behavior . Additionally, this compound is involved in the Thyroid Hormone Synthesis metabolic pathway .

Result of Action

The inhibition of tyrosine hydroxylase by this compound leads to decreased dopamine levels . This can have various effects depending on the context, such as altered mood or behavior . In cases of iodotyrosine deiodinase enzyme deficiency, elevated levels of this compound can be observed in serum and urine, leading to severe hypothyroidism and goiter .

生化分析

Biochemical Properties

3-Iodo-L-tyrosine is a potent inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to L-DOPA . This inhibition is significant as L-DOPA is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. Therefore, this compound can influence the levels of these neurotransmitters in the body .

Cellular Effects

In cellular contexts, this compound has been shown to affect dopamine synthesis. For instance, in Drosophila melanogaster, it has been observed that this compound inhibits dopamine synthesis, leading to decreased dopamine levels . This can have significant effects on various cellular processes, including cell signaling pathways and gene expression, given the role of dopamine as a neurotransmitter .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme tyrosine hydroxylase. By inhibiting this enzyme, this compound prevents the conversion of tyrosine to L-DOPA, thereby influencing the synthesis of dopamine . This can lead to changes in gene expression related to dopamine signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in studies with Drosophila melanogaster, it was observed that the dopamine levels were altered in flies that were fed this compound for 24 hours . This suggests that the impact of this compound on dopamine synthesis and, consequently, on cellular function, can vary with time.

Metabolic Pathways

This compound is involved in the metabolic pathway of thyroid hormone synthesis. It is an intermediate in the iodination of tyrosine, a process that ultimately leads to the formation of thyroid hormones . The enzymes involved in this pathway include iodotyrosine deiodinase, which is responsible for the deiodination of iodotyrosines like this compound .

Subcellular Localization

Given its role in inhibiting tyrosine hydroxylase, an enzyme found in the cytosol, it is likely that this compound also localizes to the cytosol

生物活性

3-Iodo-L-tyrosine (3-I-Tyr) is a halogenated derivative of the amino acid L-tyrosine, notable for its diverse biological activities and potential applications in biochemical research and therapeutic contexts. This article synthesizes the current understanding of this compound's biological activity, focusing on its role as a tyrosine hydroxylase inhibitor, its incorporation into proteins, and its effects on model organisms.

This compound is characterized by the presence of an iodine atom at the 3-position of the aromatic ring of L-tyrosine. Its molecular formula is with a molecular weight of approximately 275.09 g/mol. The compound is soluble in dilute aqueous acids and exhibits a melting point of around 210 °C (dec.) .

Tyrosine Hydroxylase Inhibition

One of the primary biological activities of this compound is its function as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). This inhibition can significantly impact neurotransmitter levels and has been studied in various model organisms.

A study utilizing planarians (Dugesia dorotocephala) demonstrated that exposure to this compound resulted in a dose-dependent decrease in eye pigmentation, attributed to reduced catecholamine synthesis due to TH inhibition. The planarians were exposed to varying concentrations (0.001 to 1 mM) over a period of 25 days, with significant effects observed at higher concentrations (0.1 and 1 mM) where eye pigments were completely absent by Day 11 .

Genetic Encoding in E. coli

In addition to its inhibitory effects, this compound can be genetically incorporated into proteins through engineered tRNA synthetases. Researchers developed an Escherichia coli system that allows for the site-specific incorporation of this compound into proteins for structural studies. The crystal structure analysis revealed that the iodine atom makes specific van der Waals contacts with residues in the binding pocket, indicating a high degree of specificity for this non-natural substrate .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

科学研究应用

Neurobiology and Parkinson's Disease Research

3-Iodo-L-tyrosine has been implicated in neurobiological studies, particularly concerning Parkinson's disease. Research indicates that excess concentrations of this compound can inhibit tyrosine-hydroxylase activity, the enzyme crucial for dopamine synthesis. In experimental models, including cultured neurons and mouse models, this compound exposure led to Parkinson-like features characterized by:

- Abnormal aggregation of α-synuclein : This protein's aggregation is a hallmark of Parkinson's disease.

- Loss of dopaminergic neurons : Specifically, there was a notable reduction in tyrosine-hydroxylase-expressing neurons within the nigrostriatal pathway.

- Motor deficits : Mice exhibited symptoms such as akinesia and bradykinesia after exposure to high levels of this compound .

These findings suggest that while this compound is a physiological molecule, its elevated levels could contribute to neurodegenerative processes similar to those observed in Parkinson's disease.

Protein Engineering and Crystallography

In structural biology, this compound serves as a valuable tool for protein engineering. It can be genetically encoded into proteins using engineered aminoacyl-tRNA synthetases. This incorporation allows researchers to utilize this compound for:

- Single-Wavelength Anomalous Dispersion (SAD) Phasing : This technique is crucial in X-ray crystallography for determining the structures of proteins. By incorporating this compound into the protein structure, researchers can enhance the contrast needed for effective imaging .

The ability to incorporate noncanonical amino acids like this compound expands the toolkit available for studying protein structure and function.

Applications in Nuclear Medicine

This compound derivatives have gained traction in nuclear medicine, particularly as radiotracers. The compound can be modified to create imaging agents that target specific biological pathways. For instance:

- Radiolabeled forms of iodo-L-tyrosine are used in positron emission tomography (PET) imaging to assess tumor metabolism and brain activity.

This application highlights the potential of this compound in diagnostic imaging and therapeutic monitoring.

Chemical Analysis and Pharmaceutical Applications

In analytical chemistry, this compound is utilized as a reference standard in various assays to quantify tyrosine derivatives in biological samples. Its role includes:

- Quantification in serum and tissue samples : This is essential for understanding metabolic disorders and drug interactions involving tyrosine .

Furthermore, its unique chemical properties make it suitable for developing pharmaceuticals targeting conditions related to tyrosine metabolism.

Data Table: Overview of Applications

Case Studies

- Parkinson's Disease Model :

- Protein Crystallography :

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075353 | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3 mg/mL | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-78-0, 3078-39-5 | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | 3-Iodo-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Iodo-L-tyrosine exerts its effects primarily through its interaction with tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine. This compound acts as an inhibitor of tyrosine hydroxylase, effectively reducing dopamine synthesis. [, , ]

A: Inhibition of tyrosine hydroxylase by this compound leads to a decrease in dopamine levels. [, ] This reduction in dopamine signaling can affect a variety of physiological processes, including prolactin secretion, locomotor activity, and metabolic rate. [, , , ] For example, this compound administration has been shown to increase prolactin levels in rats and humans. [, ]

ANone:

A: this compound is a relatively stable compound. It can be complexed with 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable substrate suitable for palladium-catalyzed coupling reactions. This complex exhibits stability in various solvents and under silica gel chromatography conditions. []

A: this compound itself doesn't possess inherent catalytic properties. It's primarily recognized as a substrate analog and inhibitor for tyrosine hydroxylase. [, , ]

A: Research shows that this compound can serve as a starting material for the synthesis of other compounds, such as selectively protected L-DOPA derivatives. This is achieved through palladium-catalyzed hydroformylation, followed by protection and oxidation steps. [, ]

A: While the provided research papers primarily focus on experimental approaches, the structural information obtained from studies like X-ray crystallography can be used for computational modeling and simulations to further understand the interactions of this compound with its target proteins. [, ]

A: The iodine atom at the 3-position of the tyrosine ring plays a crucial role in the interaction of this compound with its target enzyme, tyrosine hydroxylase. This bulky substituent likely contributes to the inhibitory activity of the compound. [, ]

A: Modifications to the 3-iodo group could alter the binding affinity and inhibitory potency of the compound. For instance, replacing the iodine with smaller substituents might decrease its inhibitory activity, while larger hydrophobic groups might enhance it. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。